molecular formula C26H21ClN2O5 B15009646 5-{(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid

5-{(4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-chlorobenzoic acid

Cat. No.: B15009646
M. Wt: 476.9 g/mol
InChI Key: XBWJYBWQCRGWCO-NDENLUEZSA-N
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Description

5-[(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a chlorobenzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID
  • **3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID

Uniqueness

5-[(4Z)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-CHLOROBENZOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. These features may enhance its reactivity, stability, or specificity in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C26H21ClN2O5

Molecular Weight

476.9 g/mol

IUPAC Name

2-chloro-5-[(4Z)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C26H21ClN2O5/c1-16-20(25(30)29(28-16)19-9-10-22(27)21(14-19)26(31)32)12-18-8-11-23(24(13-18)33-2)34-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,31,32)/b20-12-

InChI Key

XBWJYBWQCRGWCO-NDENLUEZSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=C(C=C4)Cl)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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